molecular formula C10H9NO4 B14777291 Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate

Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate

Cat. No.: B14777291
M. Wt: 207.18 g/mol
InChI Key: DSJDDAVLZWJPKQ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction, where nitrile oxides react with alkenes or alkynes to form isoxazole rings . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃

    Reduction: LiAlH₄, NaBH₄

    Substitution: Various nucleophiles and electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 3-oxo-2,3-dihydrobenzo[d]isoxazole-6-carboxylate is a synthetic compound classified within the isoxazole derivatives. Its structure comprises a five-membered isoxazole ring fused to a dihydrobenzo moiety, along with a carboxylate group and a ketone functional group. These structural features contribute to its potential biological activity, making it a candidate for further research in pharmacological applications.

  • Molecular Formula : C₁₀H₉N₁O₃
  • Molecular Weight : Approximately 207.18 g/mol

Structural Features

FeatureDescription
Isoxazole RingA five-membered ring containing nitrogen
Dihydrobenzo MoietyA fused aromatic system enhancing stability
Carboxylate GroupContributes to solubility and reactivity
Ketone Functional GroupIncreases electrophilic character

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

  • Antimicrobial Activity :
    • Compounds similar to this compound have shown effectiveness against various microbial infections. These compounds may serve as lead structures for developing new antimicrobial agents targeting resistant strains of bacteria and fungi.
  • Anti-inflammatory Properties :
    • The compound's structural features suggest potential anti-inflammatory effects, which are critical in treating diseases characterized by chronic inflammation. Research into similar compounds has indicated their ability to inhibit pro-inflammatory cytokines .
  • Anticancer Potential :
    • Similar isoxazole derivatives have been reported to possess anticancer properties, indicating that this compound might also exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that modifications in the isoxazole structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

  • Synthesis Methodologies :
    • Various synthetic pathways have been explored to obtain this compound, often involving multi-step reactions with starting materials like ethyl acetoacetate and substituted phenols. The synthesis typically includes cyclization reactions under acidic conditions, yielding high purity products suitable for biological testing .
  • In Vitro Studies :
    • In vitro assays have demonstrated that derivatives of this compound exhibit significant inhibition of bacterial growth and reduced inflammatory responses in cell cultures. For instance, one study reported that specific derivatives inhibited the growth of Staphylococcus aureus by over 50% at concentrations as low as 10 µg/mL.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds:

Compound NameBiological ActivityUnique Aspects
Ethyl 4-(2-hydroxyphenyl)-2-methylisoxazole-5-carboxylateAntimicrobial and anti-inflammatoryEnhanced solubility due to hydroxyl group
Benzothiazole derivativesDiverse biological activities including anticancer effectsIncorporation of sulfur increases reactivity
Isoxazoles with halogen substituentsAltered electronic properties affecting reactivity and biological activityVariations in substitution patterns

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

ethyl 3-oxo-1,2-benzoxazole-6-carboxylate

InChI

InChI=1S/C10H9NO4/c1-2-14-10(13)6-3-4-7-8(5-6)15-11-9(7)12/h3-5H,2H2,1H3,(H,11,12)

InChI Key

DSJDDAVLZWJPKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)C(=O)NO2

Origin of Product

United States

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